Potassium dicyanoaurate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

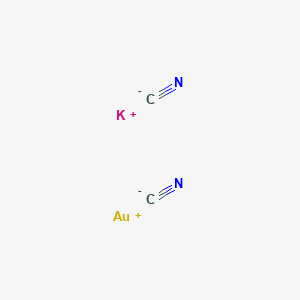

Potassium dicyanoaurate is a chemical compound with the molecular formula K[Au(CN)2]. It appears as a yellow crystalline powder that is soluble in water and has a metallic taste. This compound is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium dicyanoaurate can be synthesized through the reaction of gold with potassium cyanide in the presence of oxygen. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:

4Au+8KCN+O2+2H2O→4K[Au(CN)2]+4KOH

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states.

Reduction: It can also be reduced to elemental gold under specific conditions.

Substitution: The compound can participate in substitution reactions where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligands like thiourea or phosphines can be used in substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state gold complexes.

Reduction: Elemental gold.

Substitution: Gold complexes with different ligands.

Aplicaciones Científicas De Investigación

Potassium dicyanoaurate has diverse scientific applications due to its unique properties. Some of its key applications include:

Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.

Materials Science: The compound is employed in the development of advanced materials, such as nanomaterials and thin films.

Biochemistry: It is used in biochemical assays and studies involving gold-based compounds.

Environmental Research: It is used in studies related to environmental monitoring and remediation.

Mecanismo De Acción

The mechanism of action of Potassium dicyanoaurate involves its interaction with molecular targets and pathways. In catalysis, the compound facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with proteins and enzymes, influencing their activity and function. The cyanide ligands play a crucial role in stabilizing the gold center and modulating its reactivity.

Comparación Con Compuestos Similares

Potassium dicyanoaurate can be compared with other gold cyanide complexes, such as:

Aurate(1-), tetracyano-, potassium (K[Au(CN)4]): This compound has four cyanide ligands and exhibits different reactivity and applications.

Aurate(1-), bis(cyano-c)-, sodium (Na[Au(CN)2]): Similar to the potassium salt but with sodium as the counterion, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to its specific combination of gold and cyanide ligands, which confer distinct chemical and physical properties. Its solubility in water and stability make it particularly useful in various research and industrial applications.

Actividad Biológica

Potassium dicyanoaurate (KAu(CN)₂) is a gold(I) complex that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activities, including its potential therapeutic effects and toxicological implications, supported by case studies and research findings.

This compound is a coordination compound composed of potassium ions and dicyanoaurate anions. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest for researchers investigating metal complexes in medicine.

Anticancer Activity

Recent studies have highlighted the anticancer properties of gold complexes, including this compound. Research indicates that gold(I) complexes can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Gold complexes can interfere with cellular redox states, leading to the generation of reactive oxygen species (ROS). This oxidative stress can trigger intrinsic apoptotic pathways in cancer cells .

- Targeting Actin Dynamics : Some studies have shown that gold complexes can inhibit actin polymerization, which is crucial for cancer cell motility and proliferation. For instance, N-Heterocyclic Carbene (NHC) gold complexes demonstrated significant inhibition of actin polymerization comparable to established inhibitors like cytochalasin B .

Case Studies

-

Cholestatic Hepatitis from Gold Potassium Cyanide Ingestion :

A notable case involved a 27-year-old male who ingested this compound in a suicide attempt. He exhibited symptoms such as vomiting and hepatic dysfunction, leading to a diagnosis of acute gold toxicity. Pathological examination revealed centrilobular cholestasis and eosinophilic degeneration in the liver . This case underscores the potential hepatotoxic effects of this compound. -

Contact Allergy :

In a comparative study on contact allergies to gold salts, only one patient showed an allergic reaction to this compound among 2853 tested individuals. This suggests that while some individuals may develop sensitivities to gold compounds, this compound is less frequently implicated compared to other gold salts like sodium thiosulfate .

Toxicological Implications

The toxicological profile of this compound is significant due to its potential for causing adverse effects:

- Hepatotoxicity : The aforementioned case study reveals the risk of liver damage associated with high doses of this compound. Monitoring blood levels of gold after exposure can help assess the extent of toxicity .

- Allergic Reactions : Although rare, allergic reactions to this compound highlight the need for caution in individuals with known sensitivities to gold compounds .

Research Findings

Research has demonstrated various biological activities associated with this compound:

Propiedades

Número CAS |

13967-50-5 |

|---|---|

Fórmula molecular |

C2AuKN2 |

Peso molecular |

288.10 g/mol |

Nombre IUPAC |

potassium;gold(1+);dicyanide |

InChI |

InChI=1S/2CN.Au.K/c2*1-2;;/q2*-1;2*+1 |

Clave InChI |

XTFKWYDMKGAZKK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[K+].[Au+] |

SMILES canónico |

[C-]#N.[C-]#N.[K+].[Au+] |

Números CAS relacionados |

14950-87-9 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.